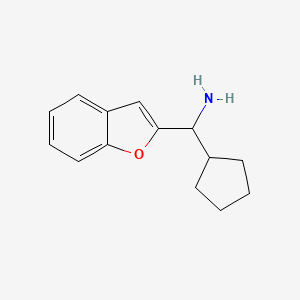
Benzofuran-2-yl(cyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran-2-yl(cyclopentyl)methanamine: is a chemical compound with the molecular formula C14H17NO. Benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods. Another method involves the McMurry reaction, which is a reductive coupling of carbonyl compounds . Additionally, cycloisomerization of alkyne-o-substituted phenols is also used to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. For instance, copper-mediated and palladium-catalyzed coupling reactions are commonly used . These methods are advantageous due to their high selectivity and ability to produce complex benzofuran structures with fewer side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Benzofuran-2-yl(cyclopentyl)methanamine: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran derivatives can lead to the formation of benzofuranones, while reduction can yield benzofuranols .
Aplicaciones Científicas De Investigación
Benzofuran-2-yl(cyclopentyl)methanamine: has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzofuran-2-yl(cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Benzofuran-2-yl(cyclopentyl)methanamine: can be compared with other benzofuran derivatives such as:
- Benzofuran-2-yl(cyclohexyl)methanamine
- Benzofuran-2-yl(phenyl)methanamine
- Benzofuran-2-yl(methyl)methanamine
These compounds share a similar benzofuran core structure but differ in their substituents, which can influence their chemical properties and biological activities . The uniqueness of This compound lies in its specific cyclopentyl substituent, which may confer distinct pharmacological properties .
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-benzofuran-2-yl(cyclopentyl)methanamine |
InChI |
InChI=1S/C14H17NO/c15-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)16-13/h3-4,7-10,14H,1-2,5-6,15H2 |
Clave InChI |
QIUSBCVTGJEMSA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C2=CC3=CC=CC=C3O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)

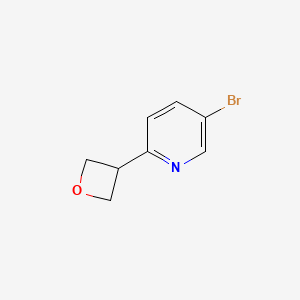

![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)
![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)
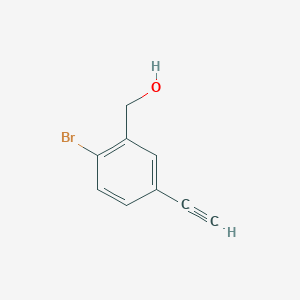



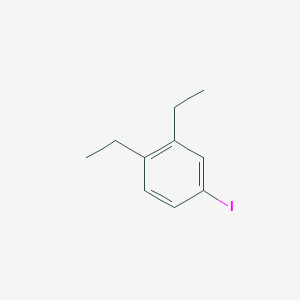
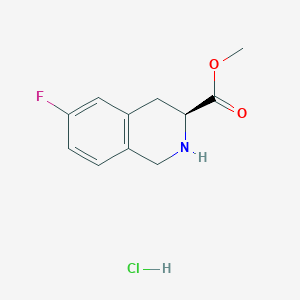

![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
